molecular formula C25H33N3O5 B12161764 (4E)-N-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enamide

(4E)-N-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enamide

Cat. No.: B12161764
M. Wt: 455.5 g/mol
InChI Key: AXEPABHDHCXFCC-RIYZIHGNSA-N
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Description

  • This compound is a mouthful, so let’s break it down. The systematic name suggests that it contains a pyrazole ring, a benzofuran ring, and an enamide functional group.
  • The compound’s structure consists of a pyrazole moiety (with a methyl group at position 3 and an isopropyl group at position 1), a benzofuran ring (with a hydroxy group at position 4 and a methoxy group at position 6), and an enamide group.
  • It falls under the category of heterocyclic compounds, which are essential in medicinal chemistry due to their diverse biological activities.
  • Preparation Methods

    • Unfortunately, specific synthetic routes for this compound are not readily available in the literature. similar compounds with pyrazole and benzofuran moieties have been synthesized using various methods.
    • Industrial production methods are proprietary and may not be publicly disclosed.
  • Chemical Reactions Analysis

      Oxidation: The compound may undergo oxidation reactions, potentially affecting the benzofuran ring or the pyrazole moiety.

      Reduction: Reduction reactions could modify the enamide group or other functional groups.

      Substitution: Substitution reactions (e.g., nucleophilic substitution) may occur at various positions.

      Common Reagents and Conditions: Specific reagents and conditions would depend on the desired modifications. For example, oxidation might involve reagents like potassium permanganate or chromium trioxide.

      Major Products: The products formed would vary based on the reaction type. Isolation and characterization of these products would require further research.

  • Scientific Research Applications

      Medicinal Chemistry: Researchers explore compounds like this for potential drug development. The benzofuran and pyrazole moieties often exhibit bioactivity.

      Anticancer Properties: Benzofuran derivatives have shown anticancer effects by targeting specific pathways.

      Anti-inflammatory Activity: Pyrazole-containing compounds can modulate inflammation-related pathways.

      Antioxidant Effects: The hydroxy and methoxy groups may contribute to antioxidant properties.

      Industry: The compound’s unique structure could find applications in materials science or organic synthesis.

  • Mechanism of Action

    • The compound’s mechanism of action would depend on its specific targets. It might interact with enzymes, receptors, or cellular pathways.
    • Further studies are needed to elucidate its precise mode of action.
  • Comparison with Similar Compounds

    • Similar compounds include other pyrazole-benzofuran hybrids or molecules with enamide functionality.
    • Uniqueness: The combination of pyrazole, benzofuran, and enamide groups makes this compound distinctive.

      Similar Compounds: Examples include other pyrazole derivatives, benzofuran analogs, and enamide-containing molecules.

    Properties

    Molecular Formula

    C25H33N3O5

    Molecular Weight

    455.5 g/mol

    IUPAC Name

    (E)-N-(3,5-dimethyl-1-propan-2-ylpyrazol-4-yl)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enamide

    InChI

    InChI=1S/C25H33N3O5/c1-13(2)28-17(6)22(16(5)27-28)26-20(29)11-9-14(3)8-10-18-23(30)21-19(12-33-25(21)31)15(4)24(18)32-7/h8,13,30H,9-12H2,1-7H3,(H,26,29)/b14-8+

    InChI Key

    AXEPABHDHCXFCC-RIYZIHGNSA-N

    Isomeric SMILES

    CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)NC3=C(N(N=C3C)C(C)C)C)O

    Canonical SMILES

    CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)NC3=C(N(N=C3C)C(C)C)C)O

    Origin of Product

    United States

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